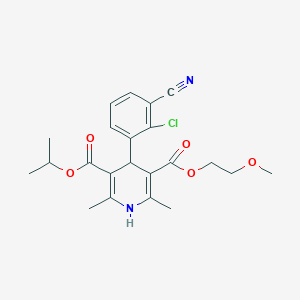
3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
概要
説明
MEM-1003は、L型カルシウムチャネルの強力な拮抗薬として作用するジヒドロピリジン化合物です。 アルツハイマー病、軽度認知障害、血管性認知症、双極性障害などの神経疾患の治療における潜在的な治療用途について調査されています 。 MEM-1003はニモジピンに関連しており、様々な細胞プロセスに不可欠なニューロンカルシウムチャネルの調節に有望な効果を示しています .
準備方法
合成経路と反応条件
MEM-1003は、ジヒドロピリジン誘導体を含む一連の化学反応によって合成できます。 合成経路は、通常、適切なアルデヒドとアンモニアおよびβ-ケトエステルの縮合、それに続く環化および還元工程を含みます 。 反応条件は、多くの場合、高い収率と純度を確保するために、制御された温度と触媒の使用を必要とします。
工業生産方法
MEM-1003の工業生産には、実験室の合成プロセスをスケールアップすることが含まれます。 これには、効率的で費用対効果の高い生産を実現するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 連続フローリアクターと自動化システムの使用により、合成のスケーラビリティと再現性を向上させることができます .
化学反応の分析
反応の種類
MEM-1003は、次のような様々な化学反応を受けます。
酸化: MEM-1003は酸化されて対応する酸化物を形成できます。
還元: 還元反応により、MEM-1003を還元型に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります.
科学研究の応用
科学的研究の応用
作用機序
MEM-1003は、細胞へのカルシウム流入の調節に関与するL型カルシウムチャネルを遮断することによって効果を発揮します。 これらのチャネルを阻害することにより、MEM-1003は細胞内カルシウムレベルを調節し、神経伝達物質の放出、筋肉の収縮、遺伝子発現などの様々な細胞プロセスに影響を与えます 。 MEM-1003の分子標的は、L型カルシウムチャネルのα1サブユニットであり、その作用経路はカルシウム依存性シグナル伝達の減少に関与しています .
類似の化合物との比較
類似の化合物
ニモジピン: くも膜下出血の治療に使用されるジヒドロピリジンカルシウムチャネル遮断薬。
アムロジピン: 高血圧と狭心症に使用される別のジヒドロピリジン。
ニフェジピン: 狭心症と高血圧の管理に使用されるジヒドロピリジン
MEM-1003の独自性
MEM-1003は、中枢神経系活性に最適化された特性により独自です。 他のジヒドロピリジンとは異なり、MEM-1003は、予想されるヒト投与範囲内で、より良性の心臓血管効果を示しており、有意な心臓血管副作用なしに神経疾患を治療するための有望な候補となっています .
類似化合物との比較
Similar Compounds
Nimodipine: A dihydropyridine calcium channel blocker used to treat subarachnoid hemorrhage.
Amlodipine: Another dihydropyridine used for hypertension and angina.
Nifedipine: A dihydropyridine used for managing angina and hypertension
Uniqueness of MEM-1003
MEM-1003 is unique due to its optimized properties for central nervous system activity. Unlike other dihydropyridines, MEM-1003 has shown more benign cardiovascular effects within the anticipated human dosing range, making it a promising candidate for treating neurological disorders without significant cardiovascular side effects .
生物活性
The compound 3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , also referred to as MEM-1003, is a member of the dihydropyridine class of compounds. It has gained attention for its potential biological activities, particularly as an L-type calcium channel antagonist. This article delves into its biological activity, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25ClN2O5 |
| Molecular Weight | 420.89 g/mol |
| CAS Number | Not specified in the sources |
MEM-1003 primarily functions as a potent L-type calcium channel antagonist . By inhibiting these channels, it modulates calcium influx into cells, which is crucial for various physiological processes including muscle contraction and neurotransmitter release. This mechanism underlies its potential therapeutic applications in neurological disorders.
Therapeutic Applications
Recent studies have explored the potential of MEM-1003 in treating several conditions:
-
Neurological Disorders :
- Investigated for efficacy in Alzheimer's disease and mild cognitive impairment.
- Potential benefits in vascular dementia and bipolar disorder have also been noted.
-
Cardiovascular Health :
- As an L-type calcium channel blocker, it may contribute to cardiovascular health by reducing hypertension and improving heart function.
Case Studies and Experimental Data
Several studies have reported on the biological activity of MEM-1003:
-
Neuroprotective Effects :
- A study indicated that MEM-1003 could protect neuronal cells from excitotoxicity induced by excessive glutamate levels, suggesting a neuroprotective role.
-
Calcium Channel Inhibition :
- Experimental data demonstrated that MEM-1003 effectively inhibited calcium currents in neuronal cells, confirming its role as an L-type calcium channel antagonist.
-
Cognitive Enhancement :
- In animal models of cognitive impairment, administration of MEM-1003 resulted in improved memory and learning capabilities, indicating its potential as a cognitive enhancer.
Comparative Analysis with Other Compounds
The following table compares MEM-1003 with other known L-type calcium channel antagonists:
| Compound Name | Mechanism | Therapeutic Use | Efficacy |
|---|---|---|---|
| MEM-1003 | L-type calcium channel antagonist | Alzheimer's disease | Promising neuroprotective effects |
| Nifedipine | L-type calcium channel antagonist | Hypertension | Well-established efficacy |
| Amlodipine | L-type calcium channel antagonist | Hypertension | Effective long-term treatment |
特性
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5/c1-12(2)30-22(27)18-14(4)25-13(3)17(21(26)29-10-9-28-5)19(18)16-8-6-7-15(11-24)20(16)23/h6-8,12,19,25H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIKSQYSAKETQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC(=C2Cl)C#N)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













